5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a nitroso group attached to a pyrrolo[2,3-b]pyridine scaffold.
Preparation Methods
The synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsReaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and nitrosating agents such as sodium nitrite (NaNO2) in acidic media .
Chemical Reactions Analysis
5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitroso group, making it less reactive in certain biochemical assays.
1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, which affects its electronic properties and reactivity.
5-bromo-1-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridine: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
These comparisons highlight the unique combination of the bromine and nitroso groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2731007-22-8 |
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Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-bromo-1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-5-1-2-11(10-12)7(5)9-4-6/h3-4H,1-2H2 |
InChI Key |
OARFORNAAXJGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=N2)Br)N=O |
Purity |
95 |
Origin of Product |
United States |
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